

# Bioequivalence of Codeine Sulfate and Codeine Phosphate Formulations: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Codeine monohydrate*

Cat. No.: *B1239579*

[Get Quote](#)

For researchers and drug development professionals, establishing bioequivalence between different salt forms of an active pharmaceutical ingredient is a critical step in drug formulation and regulatory approval. This guide provides a detailed comparison of the bioequivalence between codeine sulfate and codeine phosphate, supported by pharmacokinetic data and experimental methodologies. A pivotal study demonstrated that a 30 mg codeine sulfate tablet is bioequivalent to a 30 mg codeine phosphate tablet (as part of the combination product Tylenol® #3).

## Pharmacokinetic Data Comparison

A comparative bioavailability study was conducted to assess the bioequivalence of Roxane Laboratories' 30 mg codeine sulfate tablets and Tylenol® #3 tablets (containing 300 mg of acetaminophen and 30 mg of codeine phosphate) under fasting conditions. The results demonstrated that the two formulations are bioequivalent with respect to codeine.[\[1\]](#)

The key pharmacokinetic parameters from this study are summarized in the table below. The 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(inf) all fall within the standard 80% to 125% range for bioequivalence.[\[1\]](#)

| Pharmacokinetic Parameter | Test Product<br>(Codeine Sulfate 30 mg) | Reference Product<br>(Codeine Phosphate 30 mg in Tylenol® #3) | Geometric Mean Ratio (%)<br><a href="#">[1]</a> | 90% Confidence Interval<br><a href="#">[1]</a> |
|---------------------------|-----------------------------------------|---------------------------------------------------------------|-------------------------------------------------|------------------------------------------------|
| Cmax (ng/mL)              | Data not explicitly provided            | Data not explicitly provided                                  | 100.80                                          | 94.06 - 108.02                                 |
| AUC(0-t) (ng·h/mL)        | Data not explicitly provided            | Data not explicitly provided                                  | 103.13                                          | 98.29 - 108.21                                 |
| AUC(inf) (ng·h/mL)        | Data not explicitly provided            | Data not explicitly provided                                  | 102.80                                          | 98.11 - 107.72                                 |

Cmax: Maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(inf): Area under the plasma concentration-time curve from time zero to infinity.

## Experimental Protocols

While the specific protocol for the pivotal study is not publicly available in full detail, a typical bioequivalence study for an immediate-release opioid formulation like codeine would follow a standardized methodology. Below is a representative experimental protocol based on common practices for such studies.

**Study Design:** A randomized, open-label, single-dose, two-treatment, two-period, crossover study in healthy adult volunteers under fasting conditions.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

**Participants:** A cohort of healthy, non-smoking male and female volunteers, typically between the ages of 18 and 55, are recruited.[\[3\]](#) Participants undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications.

**Dosing and Administration:**

- After an overnight fast of at least 10 hours, participants are randomly assigned to receive either the test product (one 30 mg codeine sulfate tablet) or the reference product (one Tylenol® #3 tablet containing 30 mg of codeine phosphate) with a standardized volume of water.
- Following a washout period of at least 7 days, participants receive the alternate treatment.[\[3\]](#)  
[\[5\]](#)

**Blood Sampling:** Venous blood samples are collected in tubes containing an appropriate anticoagulant at specified time points. A typical sampling schedule would be: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[\[6\]](#)

**Analytical Method:** Plasma concentrations of codeine and its major metabolites (e.g., morphine, morphine-3-glucuronide, morphine-6-glucuronide) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[7\]](#) This method offers high sensitivity and specificity for the simultaneous quantification of the analytes in a biological matrix.[\[7\]](#)[\[8\]](#)

**Pharmacokinetic and Statistical Analysis:** Pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), and AUC(inf), are calculated from the plasma concentration-time data for each participant. Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed data, is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC.

## Visualizations

### Experimental Workflow for a Bioequivalence Study



[Click to download full resolution via product page](#)

Caption: Workflow of a typical crossover bioequivalence study.

## Codeine Metabolic Pathway



[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of codeine in the liver.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of codeine and its active metabolites in human plasma using liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- To cite this document: BenchChem. [Bioequivalence of Codeine Sulfate and Codeine Phosphate Formulations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1239579#bioequivalence-study-of-codeine-sulfate-and-codeine-phosphate-formulations>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)